molecular formula C13H14O4 B13094494 Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Cat. No.: B13094494
M. Wt: 234.25 g/mol
InChI Key: ZHJGUCNGKIOPFM-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a chemical compound with the molecular formula C13H14O4. It is known for its applications in organic synthesis and potential use in medicinal chemistry. This compound is characterized by the presence of a hydroxybutynyl group attached to a phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate typically involves the reaction of 4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate exhibit promising anticancer properties. These compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research has demonstrated that certain modifications to the compound enhance its cytotoxicity against breast cancer cells, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Preliminary investigations have indicated that it may inhibit the production of pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Polymer Synthesis

This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composite materials . The incorporation of this compound into polymer matrices has been shown to improve adhesion and durability.

Photonic Applications

Due to its chromophoric nature, this compound is being explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a potential candidate for applications in organic light-emitting diodes (OLEDs) and solar cells . Studies are ongoing to optimize its photophysical properties for enhanced performance in these technologies.

Enzyme Inhibition Studies

This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This property could be leveraged to modulate drug interactions and enhance therapeutic efficacy.

Fluorescent Probes

The compound's ability to fluoresce under UV light makes it a useful tool in biochemical assays and imaging techniques. It can be used as a fluorescent probe to study cellular processes or track biomolecules within living organisms . Ongoing research aims to refine its fluorescent properties for better sensitivity and specificity.

Case Studies

StudyFocusFindings
Anticancer ActivityEnhanced cytotoxicity against breast cancer cell lines through apoptosis induction.
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokine production in vitro suggests therapeutic potential.
Polymer SynthesisImproved mechanical properties and thermal stability when used as a monomer in polymers.
Photonic ApplicationsPotential for use in OLEDs due to favorable photophysical properties.
Enzyme InhibitionInhibitory effects on cytochrome P450 enzymes could modulate drug metabolism.
Fluorescent ProbesUseful as a fluorescent probe for cellular imaging applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate involves its interaction with specific molecular targets. For instance, as a mitochondrial complex 1 inhibitor, it disrupts the electron transport chain, leading to reduced ATP production and potential therapeutic effects in cardiac imaging .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • Methyl 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoate
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is unique due to its specific structural features, such as the hydroxybutynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16O4\text{C}_{15}\text{H}_{16}\text{O}_4

This compound features a phenolic structure which is often associated with various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of this compound has not been directly studied, but derivatives have shown promising results in various assays.

Antifungal Activity

A related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, demonstrated antifungal activity against Candida albicans, suggesting that this compound may possess similar properties. The Fractional Inhibitory Concentration (FIC) for this compound was found to be synergistic with fluconazole, indicating potential for use in antifungal therapies .

The biological activity of this compound may involve several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress, the compound may protect cellular components from damage.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : Phenolic compounds often interact with various signaling pathways, potentially influencing cell survival and apoptosis.

Case Studies and Research Findings

StudyCompoundBiological ActivityKey Findings
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenoneAntifungalExhibited synergistic effect with fluconazole against Candida albicans.
Various phenolic derivativesAntioxidantDemonstrated significant DPPH scavenging activity.
Related phenolic compoundsCytotoxicityInduced apoptosis in tumorigenic cell lines; potential for anticancer applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(4-hydroxybut-1-ynyl)phenyl]acetate

InChI

InChI=1S/C13H14O4/c1-17-13(16)9-10-5-6-12(15)11(8-10)4-2-3-7-14/h5-6,8,14-15H,3,7,9H2,1H3

InChI Key

ZHJGUCNGKIOPFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)C#CCCO

Origin of Product

United States

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